Chrysanthemyl diphosphate

CAS No.:

Cat. No.: VC1938103

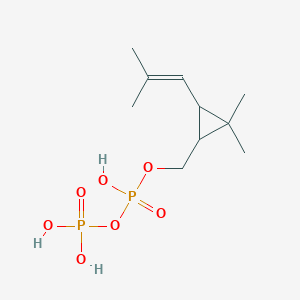

Molecular Formula: C10H20O7P2

Molecular Weight: 314.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20O7P2 |

|---|---|

| Molecular Weight | 314.21 g/mol |

| IUPAC Name | [2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl phosphono hydrogen phosphate |

| Standard InChI | InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13) |

| Standard InChI Key | AORLUAKWVIEOLL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CC1C(C1(C)C)COP(=O)(O)OP(=O)(O)O)C |

Introduction

Chemical Structure and Properties

Structural Features

Chrysanthemyl diphosphate belongs to the class of monoterpene diphosphates but differs from regular monoterpenes in its bonding pattern. Most terpenes feature "regular" 1′-4, or head-to-tail, linkages between isoprenoid units. In contrast, CPP possesses an "irregular" c1′-2-3 linkage between isoprenoid units, resulting from the unusual condensation of two DMAPP molecules . This structural uniqueness is central to the eventual formation of the cyclopropane ring found in pyrethrins.

The diphosphate moiety attached to the chrysanthemyl backbone is essential for its role as an intermediate, as it provides the reactive group necessary for subsequent enzymatic modifications. When the diphosphate group is removed, the resulting compound chrysanthemol serves as a key building block in pyrethrin biosynthesis .

Occurrence and Distribution

Chrysanthemyl diphosphate is primarily found in Chrysanthemum cinerariaefolium and related members of the Asteraceae family . Within these plants, CPP is specifically synthesized in the trichomes of developing ovaries, where the enzymes responsible for pyrethrin biosynthesis are localized . This spatial restriction of production highlights the specialized nature of CPP's role in plant defense mechanisms.

Biosynthesis of Chrysanthemyl Diphosphate

Chrysanthemyl Diphosphate Synthase (CDS)

The enzyme responsible for CPP formation, chrysanthemyl diphosphate synthase (CDS or CPPase), has been isolated, cloned, and extensively characterized. CDS catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate . This reaction represents a divergence from the classical isoprenoid pathway, as it creates an irregular terpene structure.

The gene encoding CPPase was isolated from Chrysanthemum cinerariaefolium and found to encode a 45-kDa preprotein. The first 50 amino acids of the open reading frame constitute a plastidial targeting sequence, directing the enzyme to the chloroplasts where terpene biosynthesis typically occurs . Recombinant CPPase has been successfully expressed in Escherichia coli with an N-terminal polyhistidine affinity tag, allowing for purification and detailed enzymatic characterization .

Metabolic Fate of Chrysanthemyl Diphosphate

Conversion to Chrysanthemol

The conversion of CPP to chrysanthemol represents a critical step in pyrethrin biosynthesis. This process can occur through two distinct pathways:

-

Direct conversion by CDS: Under low DMAPP concentrations (<300 μM), CDS itself can catalyze the hydrolysis of CPP to chrysanthemol .

-

Two-step enzymatic process: A plastidic Nudix protein from pyrethrum, designated TcNudix1, can hydrolyze CPP to chrysanthemyl monophosphate (CMP) with high specificity. Subsequently, additional phosphatases complete the conversion to chrysanthemol .

The kinetics of the hydrolysis reaction catalyzed by CDS follow conventional Michaelis-Menten kinetics, with a Km value for CPP of 196 μM. Notably, DMAPP competes with CPP as a substrate for the chrysanthemol synthase activity, with half-maximal activity occurring at approximately 100 μM DMAPP, and significant substrate inhibition observed at higher DMAPP concentrations .

Role in Pyrethrin Biosynthesis

Chrysanthemol derived from CPP serves as the precursor for the monoterpene acid moieties of pyrethrins. These acids (chrysanthemic and pyrethric acids) are subsequently combined with jasmone-derived alcohols to form the final pyrethrin insecticides . All steps in this biosynthetic pathway, except for the final methylation in pyrethric acid synthesis, occur in the trichomes of developing achenes in pyrethrum flowers .

Enzymatic Regulation and Cellular Localization

Subcellular Localization

The enzymes involved in CPP metabolism display specific subcellular localization patterns that are crucial for their function. CDS is plastid-localized, consistent with its N-terminal targeting sequence . Similarly, TcNudix1, which hydrolyzes CPP to CMP, is also plastidic, distinguishing it from previously characterized cytosolic Nudix proteins involved in hydrolysis of other prenyl diphosphates .

This plastid localization of the CPP metabolic pathway is consistent with the biosynthesis of many other plant terpenes, which typically occurs in plastids or the cytosol.

Tissue-Specific Expression

The expression patterns of enzymes involved in CPP metabolism exhibit remarkable tissue specificity. Both CDS and TcNudix1 are expressed primarily in the trichomes of developing ovaries (achenes) in pyrethrum flowers, correlating with the site of pyrethrin production . This tissue-specific expression ensures that the defensive compounds are concentrated in reproductive structures, providing protection against herbivorous insects.

Comparative Analysis of CPP and Related Compounds

Comparison with Other Prenyl Diphosphates

Chrysanthemyl diphosphate differs structurally from other common prenyl diphosphates such as geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP). While these compounds feature linear arrangements of isoprene units with regular head-to-tail linkages, CPP possesses an irregular c1′-2-3 linkage resulting in a cyclopropane structure .

Table 1: Comparison of Chrysanthemyl Diphosphate with Other Prenyl Diphosphates

| Property | Chrysanthemyl Diphosphate (CPP) | Geranyl Diphosphate (GPP) | Farnesyl Diphosphate (FPP) | Geranylgeranyl Diphosphate (GGPP) |

|---|---|---|---|---|

| Structure | Irregular c1′-2-3 linkage | Regular head-to-tail | Regular head-to-tail | Regular head-to-tail |

| Carbon units | C10 (monoterpene) | C10 (monoterpene) | C15 (sesquiterpene) | C20 (diterpene) |

| Precursor | 2 DMAPP molecules | DMAPP + IPP | GPP + 2 IPP | FPP + IPP |

| Synthase | CDS/CPPase | GPPS | FPPS | GGPPS |

| Role | Pyrethrin synthesis | Monoterpene synthesis | Sesquiterpene synthesis | Diterpene synthesis |

Experimental Approaches to CPP Research

In Vitro Enzymatic Assays

Multiple experimental approaches have been employed to study CPP metabolism. In vitro assays using purified recombinant CDS have demonstrated its ability to convert DMAPP to CPP, with subsequent hydrolysis of the diphosphate ester by alkaline phosphatase allowing for GC/MS analysis of the resulting chrysanthemol .

Coupled enzymatic assays have been used to investigate the complete conversion of CPP to chrysanthemol. These assays typically involve incubating DMAPP with CDS to generate CPP, followed by the addition of TcNudix1 along with crude protein extracts from pyrethrum flowers or leaves to provide the additional phosphatase activity required for complete conversion to chrysanthemol .

Heterologous Expression Studies

Heterologous expression systems have provided valuable insights into CPP metabolism. For instance, expression of TcNudix1 in tomato fruit has demonstrated its ability to hydrolyze CPP, indirectly evidenced by the elimination of CPP inhibition of GGPPS and the consequent increase in lycopene biosynthesis .

Similarly, transgenic tobacco plants overexpressing CDS have been shown to emit chrysanthemol at a rate of 0.12-0.16 μg h⁻¹ g⁻¹ fresh weight, further confirming the in planta activity of CDS in converting DMAPP to CPP and subsequently to chrysanthemol .

Biotechnological Applications

Production of Natural Pyrethrins

Understanding CPP metabolism has significant implications for the biotechnological production of natural pyrethrins, which are widely used as environmentally friendly insecticides. Pyrethrins derived from Chrysanthemum cinerariaefolium have advantages over synthetic alternatives due to their biodegradability and lower toxicity to mammals .

By elucidating the enzymes and pathways involved in CPP synthesis and conversion, researchers have laid the groundwork for potential metabolic engineering approaches to enhance pyrethrin production or express this pathway in alternative host organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume